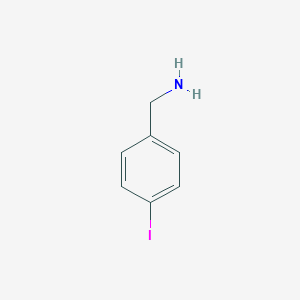
4-Iodobenzylamine
Número de catálogo B181653
Peso molecular: 233.05 g/mol
Clave InChI: KCGZGJOBKAXVSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07973078B2
Procedure details


To a mixture of 41 mg of copper iodide, 1.82 g of tripotassium phosphate, 38 mg of N,N′-dimethylethylenediamine, 1.00 g of 1-(4-iodophenyl)methyl amine, and 510 mg of 2-piperidone was added 4.29 mL of toluene, followed by stirring at 80° C. overnight under an argon atmosphere. The reaction liquid was filtered through Celite, the filtrate was then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 552 mg of 1-[4-(aminomethyl)phenyl]piperidine-2-one.
Name
tripotassium phosphate
Quantity
1.82 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.I[C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH2:23])=[CH:18][CH:17]=1.[NH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][C:25]1=[O:30]>[Cu](I)I.C1(C)C=CC=CC=1>[NH2:23][CH2:22][C:19]1[CH:20]=[CH:21][C:16]([N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][C:25]2=[O:30])=[CH:17][CH:18]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
tripotassium phosphate
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)CN
|
|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
41 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Two
|
Name
|
|
|
Quantity
|
4.29 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 80° C. overnight under an argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1=CC=C(C=C1)N1C(CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 552 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
